Urea, N,N-dibutyl-N'-(5-chloro-2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N-dibutyl-N’-(5-chloro-2-methylphenyl)- is a chemical compound known for its unique structure and properties It is a derivative of urea, where the hydrogen atoms are replaced by butyl and chloromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N-dibutyl-N’-(5-chloro-2-methylphenyl)- typically involves the reaction of 5-chloro-2-methylaniline with dibutylcarbamoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps to isolate the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure efficient production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Urea, N,N-dibutyl-N’-(5-chloro-2-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloromethylphenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted urea compounds with different functional groups.
Scientific Research Applications
Urea, N,N-dibutyl-N’-(5-chloro-2-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Urea, N,N-dibutyl-N’-(5-chloro-2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Urea, N,N-dibutyl-N’-(4-chloro-2-methylphenyl)
- Urea, N,N-dibutyl-N’-(2-methylphenyl)
Uniqueness
Urea, N,N-dibutyl-N’-(5-chloro-2-methylphenyl)- is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring
Properties
CAS No. |
86781-58-0 |
---|---|
Molecular Formula |
C16H25ClN2O |
Molecular Weight |
296.83 g/mol |
IUPAC Name |
1,1-dibutyl-3-(5-chloro-2-methylphenyl)urea |
InChI |
InChI=1S/C16H25ClN2O/c1-4-6-10-19(11-7-5-2)16(20)18-15-12-14(17)9-8-13(15)3/h8-9,12H,4-7,10-11H2,1-3H3,(H,18,20) |
InChI Key |
XIAPXMNZZWNYJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1=C(C=CC(=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.